molecular formula C19H22F2N6O2S B2542642 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide CAS No. 2319634-95-0

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide

Cat. No. B2542642
CAS RN: 2319634-95-0
M. Wt: 436.48
InChI Key: JPDUIUMUVXXBLX-UHFFFAOYSA-N
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Description

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22F2N6O2S and its molecular weight is 436.48. The purity is usually 95%.
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Scientific Research Applications

Bronchoconstriction Inhibition

One key application of related compounds to the specified chemical involves the inhibition of bronchoconstriction. A study by Kuwahara et al. (1997) synthesized a series of ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides, which demonstrated potent activity in inhibiting platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. This research suggests potential therapeutic applications in asthma and other respiratory diseases (Kuwahara et al., 1997).

Cardiovascular Applications

Another area of research involves cardiovascular applications. Sato et al. (1980) studied 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including triazolopyridazine derivatives. They found one compound, 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine, to exhibit significant coronary vasodilating and antihypertensive activities (Sato et al., 1980).

Herbicidal Activities

Ren et al. (2000) explored the herbicidal activities of compounds related to triazolopyrimidinesulfonamide, like the one . Their study established biophore models and synthesized a series of compounds to assess herbicidal activities. This research indicates the potential for agricultural applications of these compounds (Ren et al., 2000).

Antimicrobial Activity

Research on similar chemical structures has also delved into antimicrobial applications. For instance, Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives, including some with benzenesulfonamide moieties, demonstrating significant antimicrobial activity against various bacteria and yeast-like fungi (Hassan, 2013).

Antitumor Activity

There is also research indicating the antitumor potential of related compounds. Fares et al. (2014) synthesized pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, some of which displayed significant growth inhibitory activity against cancer cell lines. This suggests a potential application in cancer treatment (Fares et al., 2014).

properties

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N6O2S/c1-19(2,3)18-23-22-16-5-6-17(24-27(16)18)26-10-14(11-26)25(4)30(28,29)15-8-12(20)7-13(21)9-15/h5-9,14H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDUIUMUVXXBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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